6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective metalations at positions 3 or 8 can be achieved using bases such as TMP2Zn·MgCl2·2LiCl, followed by subsequent functionalizations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitutions at the chloro position can be performed using different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Substitution: Grignard reagents and bases like TMP2Zn·MgCl2·2LiCl.
Major Products: The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The exact mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness: 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid is unique due to its specific substitution pattern and potential biological activities. Its fused bicyclic structure and the presence of a carboxylic acid group make it a versatile scaffold for further functionalization and drug development .
Eigenschaften
Molekularformel |
C7H4ClN3O2 |
---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
6-chloroimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5/h1-3H,(H,12,13) |
InChI-Schlüssel |
VGZKOSCEFOBCLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.